molecular formula C9H8F3N3 B14858924 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B14858924
M. Wt: 215.17 g/mol
InChI Key: SCLAAMNUCPROOC-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with an aminoethyl group, a trifluoromethyl group, and a carbonitrile group. The presence of the trifluoromethyl group is particularly significant as it imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the carbonitrile group can participate in nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Aminoethyl)pyridine-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)pyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its biological activity.

    6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile: The methyl group replaces the trifluoromethyl group, altering its reactivity and applications.

Uniqueness

6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

6-(2-aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)6-3-7(1-2-13)15-8(4-6)5-14/h3-4H,1-2,13H2

InChI Key

SCLAAMNUCPROOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C#N)C(F)(F)F

Origin of Product

United States

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